molecular formula C9H4BrF3N2 B8210922 3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine

3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B8210922
M. Wt: 277.04 g/mol
InChI Key: ODVXQXVGDPEXBI-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine typically involves the introduction of bromine and trifluoromethyl groups into a naphthyridine framework. One common method includes the bromination of 2-(trifluoromethyl)-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products depend on the specific reaction and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl derivative.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

  • 3-Bromo-2-(trifluoromethyl)benzoic acid
  • 3-Bromo-2-(trifluoromethyl)-1H-indole

Comparison: Compared to similar compounds, 3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine is unique due to its naphthyridine core, which can confer distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2/c10-6-4-5-2-1-3-14-8(5)15-7(6)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXQXVGDPEXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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